molecular formula C12H10BrNO3 B12682415 2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone CAS No. 70979-67-8

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone

Cat. No.: B12682415
CAS No.: 70979-67-8
M. Wt: 296.12 g/mol
InChI Key: HDSDCAIGBJRBMZ-UHFFFAOYSA-N
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Description

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone (C₁₂H₁₀BrNO₃) is a halogenated naphthoquinone derivative characterized by a bromine atom at position 2 and a (2-hydroxyethyl)amino group at position 3 on the 1,4-naphthoquinone scaffold . This compound is synthesized via nucleophilic substitution of 2,3-dibromo-1,4-naphthoquinone with 2-aminoethanol under mild conditions . The hydroxyl group in the hydroxyethyl moiety enhances solubility and facilitates hydrogen bonding, influencing its biological activity and electrochemical behavior .

Its structure aligns with derivatives investigated for antimicrobial, anticancer, and photovoltaic applications .

Properties

CAS No.

70979-67-8

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

2-bromo-3-(2-hydroxyethylamino)naphthalene-1,4-dione

InChI

InChI=1S/C12H10BrNO3/c13-9-10(14-5-6-15)12(17)8-4-2-1-3-7(8)11(9)16/h1-4,14-15H,5-6H2

InChI Key

HDSDCAIGBJRBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the reaction with ethanolamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with diverse functional groups.

Scientific Research Applications

Antimicrobial Activity

Naphthoquinones, including 2-bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone, have been studied for their antimicrobial properties against various pathogens. Research indicates that derivatives of naphthoquinones can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Case Study : A study demonstrated that several naphthoquinone derivatives exhibited pronounced antimicrobial activity against Escherichia coli and Pseudomonas aeruginosa, with some compounds showing over 60% inhibition of biofilm formation compared to standard antibiotics like ciprofloxacin .
CompoundTarget PathogenActivity Level
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinoneE. coli, P. aeruginosaHigh

Anticancer Properties

The anticancer potential of naphthoquinones is attributed to their ability to induce oxidative stress in cancer cells. 2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone has been investigated for its role in promoting apoptosis in tumor cells.

  • Case Study : Research has shown that naphthoquinones can enhance the production of reactive oxygen species (ROS), leading to increased cytotoxicity in cancer cells. The compound's structure allows it to participate in redox cycling, which is crucial for its anticancer activity .
CompoundCancer TypeMechanism
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinoneProstate CancerInduction of ROS production

Anti-inflammatory Effects

Naphthoquinone derivatives are also recognized for their anti-inflammatory properties. They can modulate various signaling pathways involved in inflammation.

  • Case Study : A novel class of 1,4-naphthoquinones has been reported to inhibit pro-inflammatory cytokine production and block P2X7 receptors, which are implicated in inflammatory responses . This suggests that 2-bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone may also exhibit similar anti-inflammatory effects.
CompoundInflammatory MarkerEffect
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinoneIL-1βInhibition

Neuroprotective Properties

Emerging studies indicate that naphthoquinones may have neuroprotective effects due to their ability to modulate oxidative stress and inflammation in neural tissues.

  • Case Study : Certain naphthoquinones have been shown to inhibit β-secretase activity and reduce β-amyloid formation, which is critical in Alzheimer's disease pathology . This suggests potential applications for compounds like 2-bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone in neurodegenerative disease research.
CompoundNeurodegenerative DiseaseMechanism
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinoneAlzheimer’s DiseaseInhibition of β-secretase

Photosensitization

Another promising application of naphthoquinones is their use as photosensitizers in photodynamic therapy (PDT). This approach utilizes light-sensitive compounds to generate reactive oxygen species upon light activation.

  • Case Study : Studies have shown that certain 2-amino derivatives of naphthoquinones can serve as effective photosensitizers under visible light irradiation, suggesting a pathway for developing new PDT agents .
CompoundApplicationEffectiveness
2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinonePhotodynamic TherapyHigh

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound targets specific enzymes and pathways, resulting in its biological effects. For example, it can inhibit the activity of certain enzymes involved in cellular respiration, leading to cell death in cancer cells .

Comparison with Similar Compounds

2-Chloro-3-((2-hydroxyethyl)amino)-1,4-naphthoquinone (5a)

  • Structure : Chlorine replaces bromine at position 2.
  • Properties : Melts at 215°C (decomposes), higher thermal stability than brominated analogs due to stronger C-Cl bonds .
  • Activity : Exhibits moderate antibacterial effects but lower redox activity compared to brominated derivatives, as bromine’s larger atomic radius enhances electron-withdrawing effects .

2-Bromo-3-((2-thienylmethyl)amino)-1,4-naphthoquinone [12]

  • Structure: Thienylmethyl group replaces hydroxyethylamino at position 3.
  • Activity : Shows potent gram-positive antibacterial activity (e.g., Staphylococcus aureus) due to thiophene’s π-π stacking with bacterial membranes . Lacks the hydroxyl group, reducing solubility and hydrogen-bonding capacity .

2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone [8]

  • Structure : Furan replaces thiophene in the substituent.
  • Activity : High antifungal activity against Candida albicans (MIC = 2 µg/mL) but weaker antibacterial effects compared to thienyl analogs, attributed to furan’s lower aromatic stability .

Electrochemical and Physicochemical Properties

  • Solubility : The hydroxyethyl group enhances water solubility (logP = 1.2) compared to thienyl (logP = 2.8) or furyl (logP = 2.5) derivatives, impacting bioavailability .
  • Crystallography : Similar compounds (e.g., 5a) crystallize in triclinic systems (space group P1̅) with intermolecular H-bonds (N–H⋯O, 3.0 Å), stabilizing the lattice .

Biological Activity

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone is a derivative of naphthoquinone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone is C11H12BrN1O3C_{11}H_{12}BrN_{1}O_{3} with a molecular weight of approximately 292.12 g/mol. The presence of the bromine atom and the hydroxyethylamino group significantly influences its biological properties.

Biological Activity Overview

Naphthoquinones are recognized for various biological activities, including:

  • Antitumor Activity : Naphthoquinones induce apoptosis in cancer cells.
  • Antimicrobial Activity : They exhibit efficacy against a range of bacterial and fungal pathogens.
  • Antioxidant Properties : They can modulate oxidative stress in cells.

Antitumor Activity

Research indicates that 2-bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone and its analogs can effectively induce apoptosis in various cancer cell lines. A study demonstrated that derivatives with electron-withdrawing groups enhance hydrogen peroxide production, leading to increased cytotoxicity against tumor cells.

Case Study: Apoptosis Induction

In a study involving human melanoma (SK-MEL-28) and non-tumoral human embryonic kidney (HEK-293) cells, treatment with naphthoquinone derivatives resulted in significant increases in apoptotic cells:

  • Untreated Cells : 99% viability
  • Treated Cells : Up to 81% apoptotic cells observed

This suggests that the compound can effectively trigger programmed cell death in malignant cells while sparing normal cells to some extent .

Antimicrobial Activity

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves the generation of reactive oxygen species (ROS), which disrupts bacterial cell membranes and metabolic processes.

MIC Values Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.2 µg/mL
Escherichia coli62.5 µg/mL
Klebsiella pneumoniae15.6 µg/mL
Pseudomonas aeruginosa125 µg/mL

These results indicate the compound's potential as a novel antimicrobial agent .

The biological activity of naphthoquinones, including 2-bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone, is primarily attributed to their ability to undergo redox cycling. This process generates ROS, which can cause oxidative damage to cellular components, leading to cell death.

Proposed Mechanism

  • Redox Cycling : The compound undergoes reduction and oxidation cycles.
  • ROS Generation : This leads to increased levels of hydrogen peroxide.
  • Cellular Damage : ROS causes damage to DNA, proteins, and lipids, triggering apoptosis.

Q & A

Basic: What are the optimal synthetic routes for introducing bromo and (2-hydroxyethyl)amino substituents into 1,4-naphthoquinone frameworks?

Methodological Answer:
The synthesis typically involves two key steps: bromination at the 2-position of 1,4-naphthoquinone, followed by nucleophilic substitution with 2-hydroxyethylamine.

  • Bromination: React 1,4-naphthoquinone with bromine in acetic acid under controlled conditions (room temperature, stoichiometric Br₂) to yield 2-bromo-1,4-naphthoquinone. Monitor reaction completion via TLC (toluene:ethyl acetate, 9:1) and purify by recrystallization (ethyl acetate/light petroleum) to achieve >98% purity .
  • Amination: Substitute the bromine atom by reacting with 2-hydroxyethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate nucleophilic attack. Optimize reaction time and temperature (e.g., 80°C for 12 hours) to avoid over-oxidation of the amino group .

Basic: How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?

Methodological Answer:
Use a combination of spectroscopic and analytical techniques:

  • IR Spectroscopy: Identify carbonyl stretches (C=O) at 1680–1640 cm⁻¹, hydroxyl (O-H) at 3600–3350 cm⁻¹, and amine (N-H) at ~3350 cm⁻¹ .
  • NMR: Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, hydroxyethyl protons at δ 3.4–3.8 ppm) and ¹³C NMR (quinone carbonyls at δ 180–190 ppm) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS: [M+H]⁺ at m/z 309.99) and fragmentation patterns .

Basic: What standardized assays evaluate the antibacterial activity of this compound, and how do substituents influence efficacy?

Methodological Answer:

  • MIC Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). The hydroxyethylamino group enhances solubility, improving diffusion through bacterial membranes, while bromine increases electrophilicity, promoting redox cycling and ROS generation .
  • Comparative SAR: Amino and sulfur-containing substituents at the 3-position show higher activity than alkyl groups, likely due to increased hydrogen bonding with target enzymes (e.g., DNA gyrase) .

Advanced: How does the hydroxyethylamino group influence redox cycling and mechanism of action in anticancer studies?

Methodological Answer:
The hydroxyethylamino group acts as a proton donor/acceptor, facilitating semiquinone radical formation during redox cycling. This generates superoxide radicals (O₂⁻) via NADPH oxidase, inducing oxidative stress in cancer cells.

  • Experimental Design: Measure ROS production using DCFH-DA fluorescence in cell lines (e.g., HeLa). Compare with control compounds lacking the hydroxyethyl group to isolate its contribution .
  • Metal Chelation: The amino group may coordinate transition metals (e.g., Fe²⁺), enhancing Fenton reaction-driven hydroxyl radical (·OH) formation .

Advanced: What strategies improve photostability during UV-protection or photocatalytic applications?

Methodological Answer:

  • Photodegradation Studies: Expose the compound to UV light (λ = 254 nm) in aqueous/organic solvents. Monitor degradation via HPLC and identify byproducts (e.g., hydroxylated derivatives) using LC-MS .
  • Stabilization Methods: Encapsulate in cyclodextrins or coat with TiO₂ nanoparticles to reduce direct UV exposure. Alternatively, introduce electron-withdrawing groups (e.g., -NO₂) to stabilize the quinone core .

Advanced: How can coordination with transition metals enhance its biological activity?

Methodological Answer:

  • Synthesis of Metal Complexes: React the compound with Co(II), Ni(II), or Cu(II) salts in ethanol/water. Characterize via UV-Vis (d-d transitions at 450–600 nm) and cyclic voltammetry to assess redox behavior .
  • Bioactivity Enhancement: Cu(II) complexes exhibit higher antifungal activity (e.g., against C. albicans) due to synergistic metal-ligand interactions disrupting cell membrane integrity .

Advanced: How to resolve contradictions in structure-activity relationships (SAR) reported across studies?

Methodological Answer:

  • Standardized Assays: Re-evaluate conflicting compounds under identical conditions (e.g., pH, cell line, inoculum size). For example, discrepancies in amino vs. sulfur substituent efficacy may arise from differences in bacterial strain susceptibility .
  • Computational Modeling: Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) and docking studies to predict binding affinities for targets like topoisomerase II .

Advanced: What derivatization strategies improve pharmacokinetics, such as solubility or bioavailability?

Methodological Answer:

  • Glycosylation: Attach acetylated glucose/galactose via Mitsunobu reaction to the hydroxyethyl group. This increases water solubility and tumor-targeting via glucose transporters .
  • Prodrug Design: Convert the quinone to a hydroquinone derivative (e.g., using ascorbate reductase), which is reactivated in hypoxic tumor microenvironments .

Advanced: What computational tools predict interaction mechanisms with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 or thioredoxin reductase. The bromine atom may occupy hydrophobic pockets, while the hydroxyethyl group forms hydrogen bonds .
  • MD Simulations: Simulate binding stability over 100 ns to assess conformational changes in the target protein (e.g., Bcl-2) upon ligand binding .

Advanced: What challenges arise during scale-up, and how can they be mitigated?

Methodological Answer:

  • Bromination Exotherm: Control temperature using ice baths during Br₂ addition to prevent side reactions (e.g., dibromination) .
  • Purification: Replace column chromatography with fractional crystallization for large batches. Use solubility data in ethanol/water mixtures to optimize yield .

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